molecular formula C28H33BrN4O2 B304196 N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304196
Poids moléculaire: 537.5 g/mol
Clé InChI: HCNCCZSHZRIWIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTC is a quinolinecarboxamide derivative and has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields.

Mécanisme D'action

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist for the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated excitatory neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have unique biochemical and physiological effects, making it a promising candidate for research in various fields. In addition to its role as an NMDA receptor antagonist, N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and targeted manipulation of glutamate-mediated neurotransmission, which is essential for the regulation of synaptic plasticity and learning and memory processes. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential toxicity and adverse effects on other neurotransmitter systems, which may limit its use in certain experimental paradigms.

Orientations Futures

There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential effects on other neurotransmitter systems.

Méthodes De Synthèse

The synthesis of N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-(diethylamino)benzaldehyde, followed by the addition of 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and subsequent reduction with sodium borohydride. The resulting product is purified through column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of its main applications is in the field of neuroscience, where it has been found to act as a potent and selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component in the regulation of synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

Nom du produit

N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C28H33BrN4O2

Poids moléculaire

537.5 g/mol

Nom IUPAC

N-(5-bromopyridin-2-yl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H33BrN4O2/c1-6-33(7-2)20-11-8-18(9-12-20)25-24(27(35)32-23-13-10-19(29)16-30-23)17(3)31-21-14-28(4,5)15-22(34)26(21)25/h8-13,16,25,31H,6-7,14-15H2,1-5H3,(H,30,32,35)

Clé InChI

HCNCCZSHZRIWIN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

SMILES canonique

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.